molecular formula C8H12FIO2 B2550056 Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate CAS No. 2378501-54-1

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No. B2550056
CAS RN: 2378501-54-1
M. Wt: 286.085
InChI Key: IJLFFEXZCASNTJ-WRXNHJIOSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated cycloalkane compounds is described in the papers. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and other steps . Another example is the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which includes reduction, regiosselective deprotonation, methylation, and regeneration of a double bond . These methods could potentially be adapted for the synthesis of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction . Similarly, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate's structure was confirmed by X-ray diffraction studies . These techniques would be applicable for analyzing the molecular structure of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorinated compounds. For instance, the reaction of small-size cycloalkane rings with RuO4 leads to oxidative ring opening . Although the specific reactions of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate are not discussed, the principles of these reactions could provide insight into its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods would be useful in determining the properties of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Carbanionic Rearrangements in Organic Synthesis

The study of carbanionic rearrangements of halomethylenecyclobutanes, including the fluoro analogues, has shown that these compounds can undergo ring enlargement to form 1-halocyclopentenes under certain conditions. This process is significant for the synthesis of complex organic structures, demonstrating the utility of such compounds in organic synthesis and chemical transformations (Du et al., 1998).

Pathways to Functionalized α-Fluoro-ketones

Alkylation and decarboxylation of α-fluoro-β-ketoesters, similar to the structure of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, offer a versatile method for producing fluoro-ketoalkenes. This approach is vital for the synthesis of selectively fluorinated systems, highlighting the compound's role in the development of fluorinated organic molecules with potential applications in materials science and pharmaceuticals (Hutchinson et al., 1998).

Development of PET Tracers for Tumor Delineation

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), analogous to ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, for positron emission tomography (PET) demonstrates its potential in medical imaging. Such compounds are explored as tumor-avid amino acids, indicating their significance in diagnosing and monitoring cancerous growths (Shoup & Goodman, 1999).

Multigram Synthesis of Fluorinated Building Blocks

Research into the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate, reveals the compound's importance in the preparation of various fluorinated organic molecules. These building blocks are essential for the development of new materials and pharmaceuticals, showcasing the broader applications of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate and its derivatives (Ryabukhin et al., 2018).

properties

IUPAC Name

ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLFFEXZCASNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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